2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile
Description
2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile is a halogenated aromatic compound featuring two phenyl groups attached to an acetonitrile backbone. The 4-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the 4-(4-fluorobenzoyl)phenyl moiety adds a ketone-functionalized aromatic ring with fluorine substitution.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrFNO/c22-18-9-5-15(6-10-18)20(13-24)14-1-3-16(4-2-14)21(25)17-7-11-19(23)12-8-17/h1-12,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSIFHDNKNOOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile typically involves multi-step organic reactions. One common approach might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorobenzoylation: Attachment of a fluorobenzoyl group to another phenyl ring.
Acetonitrile Formation: Formation of the acetonitrile group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the nitrile group to an amine.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its role as a pharmacophore in the design of new therapeutic agents. The presence of the bromine atom enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes. Additionally, the fluorobenzoyl group may contribute to selective binding to specific biological targets.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit anticancer properties . For instance, research has shown that modifications to the acetonitrile group can lead to enhanced cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer drug.
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its nitrile functional group can be transformed into various other functional groups through hydrolysis or reduction reactions, allowing for the synthesis of diverse compounds with potential applications in pharmaceuticals.
Synthesis Pathways
- Hydrolysis : Converting the nitrile group into a carboxylic acid, which can then be used to synthesize esters or amides.
- Reduction : Transforming the nitrile into an amine, which can further react with other electrophiles.
Materials Science
In materials science, this compound is being explored for its potential use in developing polymeric materials with enhanced thermal and mechanical properties. The incorporation of brominated and fluorinated groups can improve flame retardancy and chemical resistance.
Research Insights
- Studies have shown that polymers derived from this compound exhibit improved thermal stability compared to their non-brominated counterparts.
- The fluorinated segments contribute to lower surface energy, enhancing water repellency and self-cleaning properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares the target compound with key analogs:
*Estimated based on analogs.
Structural and Functional Differences
- Halogen vs.
- Ketone Functionality : The 4-fluorobenzoyl group in the target compound introduces a reactive ketone, absent in simpler analogs like 2-(4-Bromophenyl)-2-Methylpropanenitrile. This ketone could participate in condensation or reduction reactions.
- Halogen Positioning : Compounds with adjacent halogens (e.g., 3-Bromo-4-fluorophenyl) exhibit stronger electron-withdrawing effects, influencing reactivity in cross-coupling reactions compared to para-substituted derivatives.
Key Research Findings
- Methyl Analog Availability : 2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile remains available with a purity of 97%, priced at €337.00 per gram.
- Safety Precautions : Related nitriles (e.g., 2-[4-(2-hydroxyethoxy)phenyl]acetonitrile) require standard handling protocols for nitriles, including ventilation and protective equipment.
Biological Activity
2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrFNO
- Molecular Weight : 359.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain.
1. Acetylcholinesterase Inhibition
Recent studies have demonstrated that derivatives similar to this compound exhibit potent AChE inhibitory activity. For instance, compounds containing a bromine atom at specific positions showed enhanced AChE inhibition with IC50 values ranging from 0.08 to 0.69 μM, indicating a strong potential for treating Alzheimer's disease by preventing the breakdown of acetylcholine .
2. Neuroprotective Effects
Research indicates that compounds with similar structures can reduce amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. For example, certain derivatives demonstrated up to 76% inhibition of Aβ aggregation at concentrations of 10 μM, suggesting that these compounds could mitigate neurodegeneration associated with Alzheimer's .
3. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies have shown that it can effectively scavenge free radicals and reduce oxidative stress, which is linked to various neurodegenerative conditions. The total antioxidant capacity of related compounds was assessed using the Trolox equivalent method, indicating significant antioxidant potential .
Case Study 1: In Vitro Evaluation
In vitro assays conducted on cell lines have shown that this compound exhibits low toxicity while maintaining significant neuroprotective effects. For instance, SH-SY5Y neuronal cells treated with the compound displayed reduced apoptosis and enhanced cell viability compared to untreated controls .
Case Study 2: In Vivo Studies
Animal models have been utilized to assess the efficacy of related compounds in vivo. In one study, mice administered with a derivative showed improved cognitive function in memory tests compared to controls, correlating with reduced Aβ levels in the brain .
Data Summary
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution of brominated intermediates (e.g., 2-[4-(Bromomethyl)phenyl]acetonitrile) with fluorobenzoyl derivatives . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (70–100°C), and catalysts (e.g., K₂CO₃ for deprotonation). Reaction progress can be monitored via TLC or HPLC to isolate intermediates like 4-(4-fluorobenzoyl)phenylacetonitrile before final coupling .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm substituent positions (e.g., bromophenyl protons at δ 7.3–7.5 ppm; fluorobenzoyl carbonyl at ~168 ppm in ¹³C NMR) .
- HPLC-MS : Detect impurities (<0.5% area) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~423) .
- XRD : Resolve crystallographic data to confirm spatial arrangement of bromophenyl and fluorobenzoyl groups .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 4-position of the phenyl ring facilitates Suzuki-Miyaura couplings with boronic acids. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity . Experimental validation involves kinetic studies under varying Pd catalyst loads (e.g., Pd(PPh₃)₄) and ligand systems (e.g., SPhos) to optimize yields .
Q. How does the fluorobenzoyl moiety influence the compound’s electronic properties and biological interactions?
- Methodological Answer : The electron-withdrawing fluorobenzoyl group increases electrophilicity at the nitrile carbon, enhancing reactivity in nucleophilic additions. Computational studies (e.g., molecular electrostatic potential maps) reveal localized negative charges near the nitrile, which may affect binding to biological targets like kinases . In vitro assays (e.g., fluorescence polarization) quantify affinity for enzyme active sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) may arise from assay conditions (e.g., pH, serum content). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) . Meta-analyses of published datasets can identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
